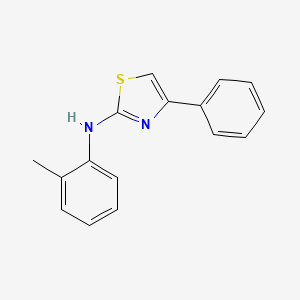

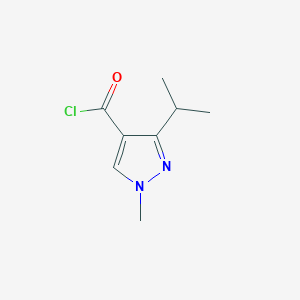

![molecular formula C23H19N3O B11709194 N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)

N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline est un composé appartenant à la classe des bases de Schiff. Les bases de Schiff sont caractérisées par la présence d'une double liaison carbone-azote avec l'atome d'azote lié à un groupe aryle ou alkyle.

Méthodes De Préparation

La synthèse de N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline implique généralement la réaction de condensation entre le 1,3-diphényl-1H-pyrazole-4-carbaldéhyde et la 4-méthoxyaniline. La réaction est généralement effectuée dans un solvant organique tel que l'éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi, et le produit résultant est purifié par recristallisation ou chromatographie sur colonne .

Analyse Des Réactions Chimiques

N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire les amines correspondantes.

Substitution : Le composé peut subir des réactions de substitution nucléophile, où le groupe méthoxy peut être remplacé par d'autres nucléophiles tels que les halogénures ou les thiols.

Les réactifs couramment utilisés dans ces réactions comprennent le peroxyde d'hydrogène, le permanganate de potassium, le borohydrure de sodium, l'hydrure de lithium et d'aluminium, et divers nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Chimie : Le composé est utilisé comme ligand en chimie de coordination pour former des complexes métalliques présentant des propriétés catalytiques potentielles.

Biologie : Il a montré des activités antimicrobiennes et anticancéreuses prometteuses, ce qui en fait un candidat potentiel pour le développement de médicaments.

Médecine : La capacité du composé à inhiber certaines enzymes et ses effets cytotoxiques sur les cellules cancéreuses ont été explorés pour des applications thérapeutiques.

Mécanisme d'action

Le mécanisme d'action de N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline implique son interaction avec des cibles moléculaires spécifiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber les membranes cellulaires bactériennes et à inhiber les enzymes essentielles. Dans les cellules cancéreuses, le composé induit l'apoptose en activant les voies de la caspase et en inhibant la prolifération cellulaire par la modulation des voies de signalisation .

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound may exhibit biological activity that could be harnessed for therapeutic purposes. For example, it could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE could be used in the development of new materials with specific properties, such as polymers or coatings.

Mécanisme D'action

The mechanism of action of (E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)-N-(4-METHOXYPHENYL)METHANIMINE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline peut être comparée à d'autres bases de Schiff et dérivés du pyrazole :

Bases de Schiff : Des composés similaires comprennent la N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]aniline et la N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-chloroaniline. Ces composés partagent des caractéristiques structurales similaires mais diffèrent par leurs substituants, ce qui peut influencer leur réactivité et leurs applications.

Dérivés du pyrazole : Des composés tels que le 1,3-diphényl-1H-pyrazole-4-carbaldéhyde et l'acide 1,3-diphényl-1H-pyrazole-4-carboxylique sont structurellement liés et présentent des propriétés chimiques similaires.

N-[(E)-(1,3-diphényl-1H-pyrazol-4-yl)méthylidène]-4-méthoxyaniline se distingue par sa combinaison unique d'un cycle pyrazole et d'un groupe méthoxyaniline, ce qui lui confère des propriétés chimiques et biologiques distinctes.

Propriétés

Formule moléculaire |

C23H19N3O |

|---|---|

Poids moléculaire |

353.4 g/mol |

Nom IUPAC |

1-(1,3-diphenylpyrazol-4-yl)-N-(4-methoxyphenyl)methanimine |

InChI |

InChI=1S/C23H19N3O/c1-27-22-14-12-20(13-15-22)24-16-19-17-26(21-10-6-3-7-11-21)25-23(19)18-8-4-2-5-9-18/h2-17H,1H3 |

Clé InChI |

WFRLBCZRESHEIY-UHFFFAOYSA-N |

SMILES canonique |

COC1=CC=C(C=C1)N=CC2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

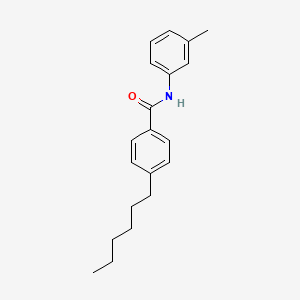

![N-[5-(1H-benzimidazol-2-yl)pentyl]-4-methylbenzenesulfonamide](/img/structure/B11709117.png)

![3,5-Bis[(4-methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one](/img/structure/B11709123.png)

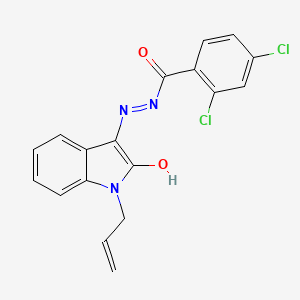

![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-4,6-di(morpholin-4-yl)-1,3,5-triazine](/img/structure/B11709137.png)

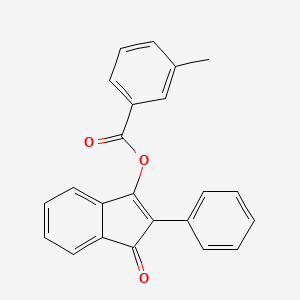

![1,8,8-Trimethyl-3-[(phenylamino)methyl]-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B11709141.png)

![3-(4-Nitrophenyl)-5-[4-(4-propylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11709142.png)

![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)

![3-{[(1-methyl-1H-pyrazol-5-yl)methyl]sulfanyl}propanoic acid](/img/structure/B11709206.png)